

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid molecular weight

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Compound of Interest

Compound Name: (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

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An In-Depth Technical Guide to **(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid**: Properties, Synthesis, and Applications in Advanced Research

Introduction

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is a bifunctional synthetic building block of significant interest to researchers in drug discovery, materials science, and diagnostics. Its molecular architecture is distinguished by two key moieties: the phenylboronic acid group, renowned for its utility in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols, and the ethyl phenylacetate substituent, which provides a secondary reactive handle for chemical modification or can influence the molecule's overall physicochemical properties.

This guide serves as a comprehensive technical resource for scientists and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind experimental choices, providing field-proven insights into the application of this versatile reagent. We will delve into its properties, synthesis, and its pivotal role in foundational synthetic methodologies like the Suzuki-Miyaura coupling, as well as its application in the sophisticated fields of bioconjugation and biosensor development.

Part 1: Physicochemical Properties and Characterization

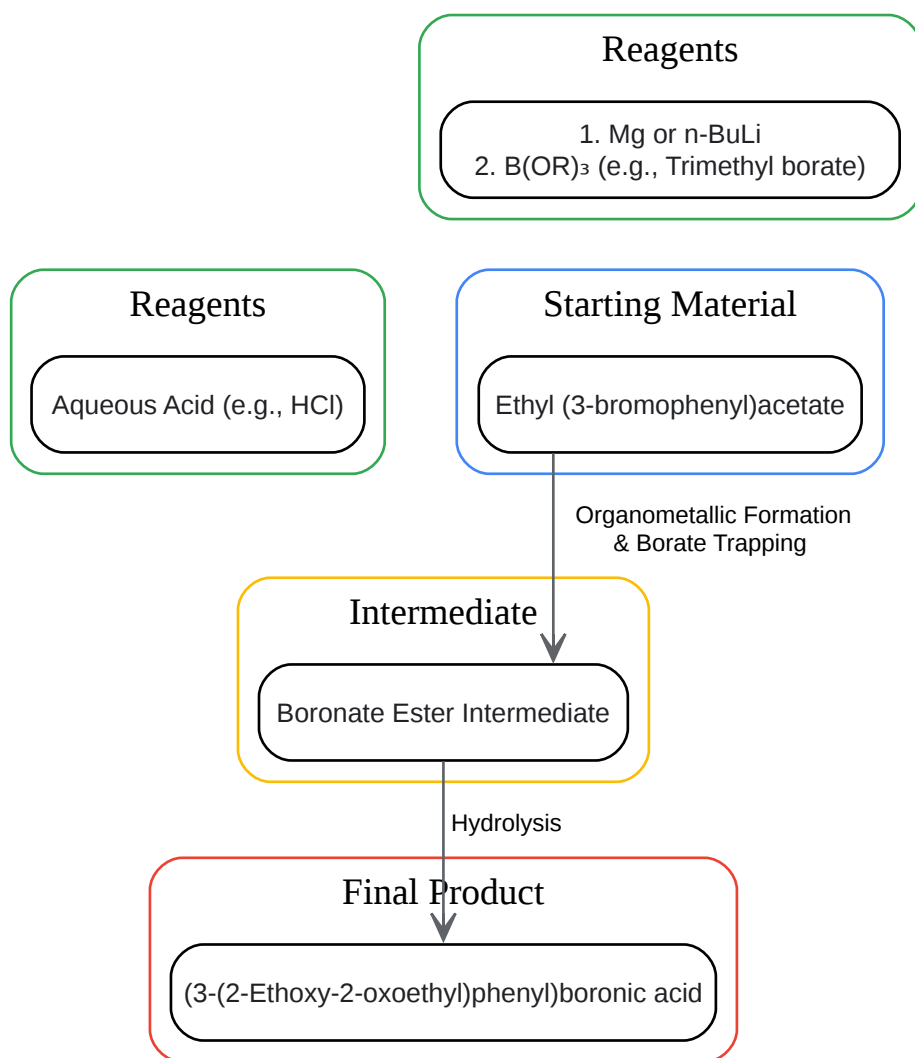
The utility of **(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid** stems directly from its chemical structure. The boronic acid group ($-B(OH)_2$) is a mild Lewis acid, and its boron atom is sp^2 -hybridized with an empty p-orbital, making it amenable to nucleophilic attack.^[1] This property is central to its reactivity. The ethyl ester group, in contrast, offers a site for potential hydrolysis to the corresponding carboxylic acid, enabling further derivatization, such as amide bond formation, or altering the molecule's solubility and polarity.

Table 1: Key Properties of **(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid**

Property	Value	Source(s)
Molecular Weight	208.02 g/mol	[2]
Molecular Formula	C ₁₀ H ₁₃ BO ₄	[2]
CAS Number	1256345-69-3	[3][4]
IUPAC Name	(3-(2-ethoxy-2-oxoethyl)phenyl)boronic acid	
Physical Form	Solid	
Solubility	Soluble in most polar organic solvents; poorly soluble in hexanes.	[1]
Storage Conditions	Store at 2-8°C under an inert atmosphere.	

Part 2: Synthesis and Handling

While numerous proprietary methods exist, a common and well-established route for the synthesis of substituted phenylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.^[5] For **(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid**, a plausible pathway begins with the corresponding aryl halide, ethyl (3-bromophenyl)acetate.



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Caption: General synthetic workflow for phenylboronic acids.

Protocol: General Synthesis

- **Grignard/Organolithium Formation:** The starting material, ethyl (3-bromophenyl)acetate, is dissolved in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (Argon or Nitrogen). Magnesium turnings (for Grignard) or a solution of n-butyllithium (for organolithium) are added slowly at low temperature (typically 0°C to -78°C). The reaction is stirred until the organometallic reagent has formed.

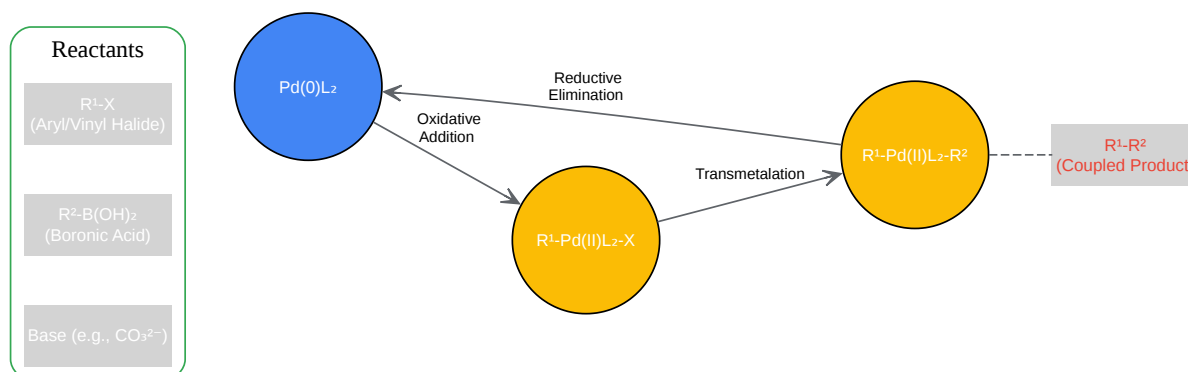
- **Borate Trapping:** The freshly formed organometallic solution is then added slowly to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous ether at low temperature (-78°C). This step must be performed carefully to avoid side reactions. The reaction mixture is allowed to slowly warm to room temperature.
- **Hydrolysis:** The resulting boronate ester intermediate is hydrolyzed by the careful addition of an aqueous acid solution (e.g., 1M HCl).
- **Workup and Purification:** The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO_4), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final white solid.

Causality Note: The use of anhydrous conditions and an inert atmosphere is critical because organometallic intermediates (both Grignard and organolithium reagents) are highly reactive towards water and oxygen. The low-temperature addition of the borate ester minimizes side reactions and maximizes the yield of the desired product.

Part 3: Core Applications in Modern Chemistry

A Cornerstone of Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a pillar of modern medicinal chemistry, enabling the precise formation of carbon-carbon bonds to construct the complex molecular scaffolds of many drugs. [6][7] Phenylboronic acids are indispensable nucleophilic partners in this palladium-catalyzed transformation.[6] The reaction is valued for its versatility, functional group tolerance, and the commercial availability of a vast array of boronic acids.[7][8]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling **(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid** with a generic aryl bromide.

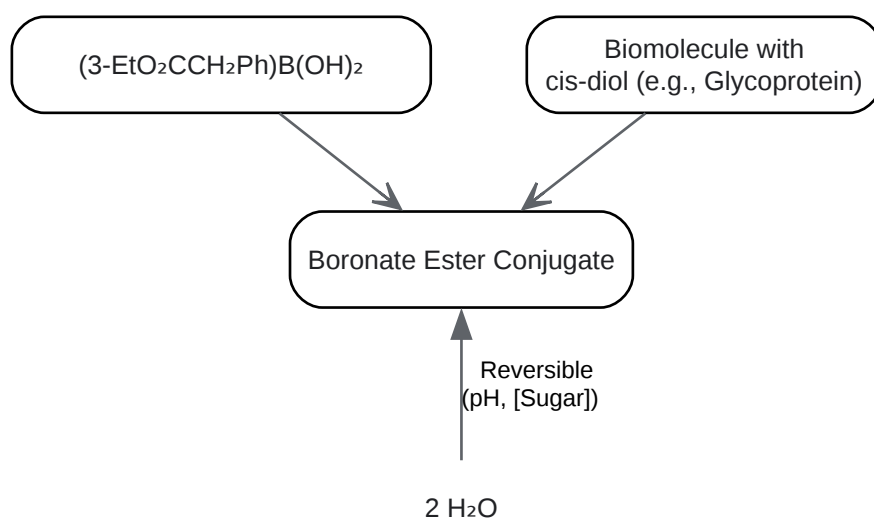
- **Reaction Setup:** To a reaction vessel, add the aryl bromide (1.0 eq), **(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq).
- **Solvent Addition:** Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water. Degassing (by bubbling argon or nitrogen through the solvent or by freeze-pump-thaw cycles) is crucial to remove oxygen, which can deactivate the $Pd(0)$ catalyst.
- **Reaction:** Heat the mixture with stirring to a temperature typically between 80-110°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.

Causality Note: The base is not merely a spectator; its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step. [10] The choice of catalyst, ligand, and solvent must be optimized for the specific substrates to balance reactivity and prevent side reactions like homocoupling or deboronation.[7]

Bioconjugation and Stimuli-Responsive Materials

The ability of phenylboronic acids to form reversible, covalent boronate esters with 1,2- and 1,3-diols is the foundation of their use in bioconjugation and the creation of "smart" materials. [11][12] This interaction is particularly relevant for targeting glycoproteins, which are prevalent on cell surfaces and play roles in disease states like cancer.[13][14] The reaction is pH-sensitive, with ester formation often favored under neutral to basic conditions, providing a mechanism for stimuli-responsive behavior.[12]



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Caption: Reversible formation of a boronate ester with a diol-containing biomolecule.

This reversible binding allows for the creation of bioconjugates for applications in drug delivery, imaging, and diagnostics.[11][15] For instance, a drug could be linked to a diol-containing

targeting moiety via a boronate ester, which remains stable in circulation but may dissociate in the specific pH environment of a target tissue.

Phenylboronic Acid-Based Biosensors

The specific interaction between boronic acids and diols has been extensively exploited to develop electrochemical and optical sensors for biologically important analytes.^[13] A prime example is glucose sensing, where the binding of glucose to an immobilized PBA on an electrode surface can alter the electrochemical properties of a redox-active marker, generating a measurable signal proportional to the glucose concentration.^{[13][16]} This principle extends to more complex analytes like glycated hemoglobin (HbA1c), a key marker for long-term glycemic control in diabetics.^[13]

Conceptual Workflow: Electrochemical Sensing

- **Electrode Functionalization:** A conductive surface (e.g., a gold or carbon electrode) is modified to immobilize the boronic acid. This could involve using the ethyl ester group of **(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid** (or its hydrolyzed carboxylic acid form) to covalently attach it to a pre-functionalized surface.
- **Analyte Binding:** The functionalized electrode is exposed to the sample solution. Diol-containing analytes (e.g., glucose) in the sample bind to the immobilized boronic acid moieties.
- **Signal Transduction:** The binding event causes a change at the electrode-solution interface. This could be a change in surface potential or an alteration of the electron transfer kinetics of a co-immobilized or solution-based redox probe.^{[13][17]}
- **Detection:** The change is measured using an electrochemical technique, such as cyclic voltammetry or potentiometry, providing a quantitative reading of the analyte concentration.

Conclusion

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is far more than a simple chemical reagent; it is a versatile platform for innovation. Its dual functionality allows for its seamless integration into the robust and scalable Suzuki-Miyaura coupling for the synthesis of complex organic molecules, while its inherent affinity for diols opens a pathway to advanced applications in

bioconjugation, targeted drug delivery, and diagnostics. For researchers and drug development professionals, a thorough understanding of the principles governing its reactivity is essential to unlocking its full potential in creating next-generation therapeutics and analytical tools.

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